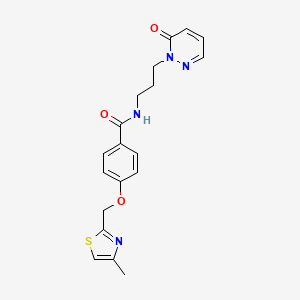![molecular formula C29H35ClN6O3 B2678177 1-[3-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 2097856-93-2](/img/structure/B2678177.png)
1-[3-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a useful research compound. Its molecular formula is C29H35ClN6O3 and its molecular weight is 551.09. The purity is usually 95%.
BenchChem offers high-quality 1-[3-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
- Some derivatives of 1,2,4-triazole, including compounds structurally related to the queried chemical, have been synthesized and evaluated for their antimicrobial activities. Certain compounds in this class have shown good or moderate activities against various microorganisms, highlighting their potential in antimicrobial research (Bektaş et al., 2007).
Synthesis and Characterization
- The synthesis of compounds involving 1,2,4-triazolo[4,3-a]quinazolin-5-one frameworks has been a subject of study. These compounds are synthesized through various chemical reactions and characterized for their structural properties, which is essential for understanding their potential applications in different scientific fields (Danylchenko et al., 2018).
Antihypertensive Activity
- Piperidine derivatives with a quinazoline ring system, related to the queried compound, have been synthesized and tested for antihypertensive activity. Certain derivatives have shown potential in producing hypotension in animal models, suggesting their relevance in cardiovascular research (Takai et al., 1986).
Antihistaminic Activity
- Novel compounds within the [1,2,4]triazolo[4,3-a]quinazolin-5-one class have been synthesized and screened for H1-antihistaminic activity. These studies are crucial for developing new therapeutic agents in allergy and immunology (Gobinath et al., 2015).
Solubility and Pharmacological Properties
- The solubility thermodynamics and partitioning processes of novel antifungal compounds, including 1,2,4-triazole derivatives, have been studied. Understanding the solubility and distribution properties of these compounds in biological solvents is vital for drug development and pharmacokinetics (Volkova et al., 2020).
Synthesis Techniques
- The synthesis of [1,2,4]Triazolo[4,3-α]piperazines, which are structurally related to the queried compound, has been explored. The development of novel synthesis techniques contributes to the broader field of chemical synthesis and drug development (Balsells et al., 2005).
Antimicrobial Agent Synthesis
- The synthesis of novel thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, which bear resemblance to the queried compound, has been conducted. These compounds have been evaluated for antimicrobial activity against various bacteria and fungi, highlighting their potential in antimicrobial research (Patel et al., 2012).
Propiedades
IUPAC Name |
1-[3-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43ClN6O3/c1-21(2)13-14-35-28(38)24-5-3-4-6-25(24)36-26(31-32-29(35)36)11-12-27(37)34-17-15-33(16-18-34)19-20-39-23-9-7-22(30)8-10-23/h7-10,21,24-25,29,32H,3-6,11-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEWIUYTKYQPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2NN=C(N2C3CCCCC3C1=O)CCC(=O)N4CCN(CC4)CCOC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

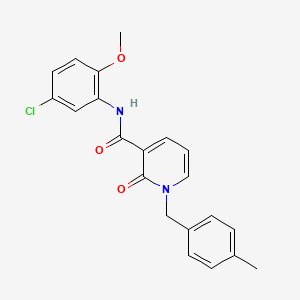
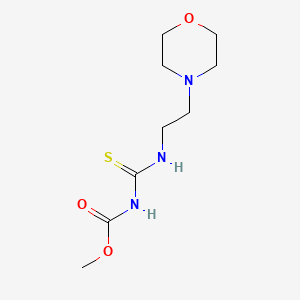

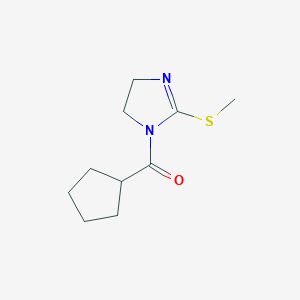
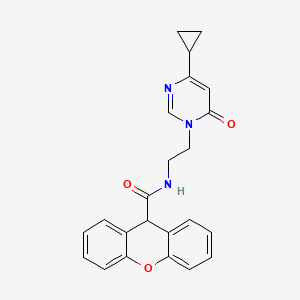
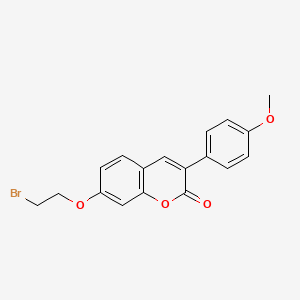
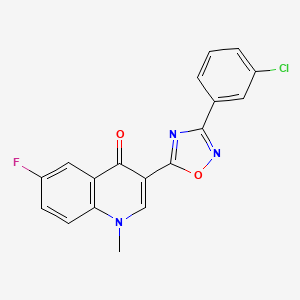
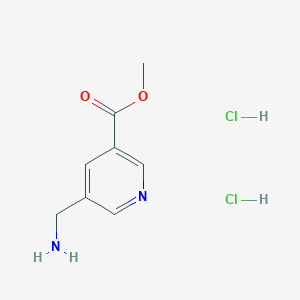
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2678107.png)
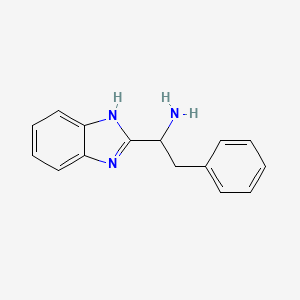
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2678113.png)
![Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2678115.png)

